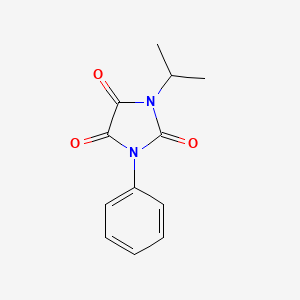
Blastmycin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blastmycin D is an antibiotic compound produced by the bacterium Streptomyces blastmyceticus. It has the molecular formula C26H36N2O9 and is known for its potent antifungal properties, particularly against Piricularia oryzae, a pathogen that causes rice blast disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Blastmycin D is typically isolated from the fermentation broth of Streptomyces blastmyceticus. The bacterium is cultivated in a medium containing starch, soybean meal, dry yeast, ammonium sulfate, sodium chloride, and calcium carbonate at a pH of 6.2. The fermentation process reaches its peak antibiotic production after approximately 24 to 28 hours .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The cultured broth is harvested, and the mycelial cake is extracted with aqueous acetone. The acetone is then removed, and the aqueous phase is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to obtain a brownish solution, which is further purified using silica gel chromatography .
Chemical Reactions Analysis
Types of Reactions: Blastmycin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ethyl acetate, acetone, and various chromatographic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the stability and activity of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its derivatives, such as deisovaleryl-blastmycin, which exhibits similar antifungal properties but with reduced toxicity .
Scientific Research Applications
Blastmycin D has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying antibiotic synthesis and mechanisms. In biology, it serves as a tool for investigating microbial interactions and resistance mechanisms. In medicine, this compound is explored for its potential therapeutic applications, especially in treating fungal infections. Industrially, it is used in agriculture to control fungal diseases in crops .
Mechanism of Action
Blastmycin D exerts its effects by inhibiting aerobic respiration in pathogenic fungi. It binds to the cytochrome bc1 complex in the mitochondrial membrane, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative stress and cell death in the target fungi .
Comparison with Similar Compounds
Blastmycin D is closely related to other antibiotics in the antimycin family, such as antimycin A. These compounds share a similar structure, consisting of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid. this compound is unique in its specific antifungal activity against Piricularia oryzae and its reduced toxicity compared to other antimycins .
List of Similar Compounds:- Antimycin A
- Deisovaleryl-blastmycin
- Antipiricullin A
- Virosin
Properties
CAS No. |
110064-64-7 |
|---|---|
Molecular Formula |
C29H45N3O3 |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
5-(6-hydroxy-3,6,7-trimethyloct-1-en-3-yl)-13-(methoxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C29H45N3O3/c1-10-28(6,13-14-29(7,34)19(4)5)22-11-12-23-24-20(16-30-25(22)24)15-21(17-35-9)31-27(33)26(18(2)3)32(23)8/h10-12,16,18-19,21,26,30,34H,1,13-15,17H2,2-9H3,(H,31,33) |
InChI Key |
WEUZJJDCWFFQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC(C)(C(C)C)O)C=C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)


![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)




![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)




